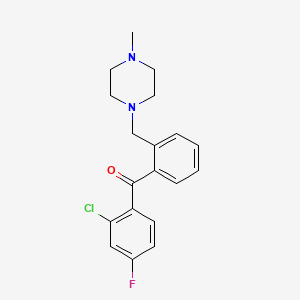

2-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone

Description

Structural Overview and Chemical Classification of Benzophenone Derivatives

Benzophenone derivatives constitute a fundamental class of organic compounds characterized by the presence of two phenyl rings connected through a central carbonyl group, forming the basic diphenyl ketone structure. The parent compound benzophenone, with the molecular formula (C6H5)2CO, serves as the foundational scaffold from which numerous derivatives have been developed through strategic substitution patterns. 2-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone belongs to the subclass of halogenated benzophenone derivatives, specifically featuring dual halogen substitution combined with heterocyclic amine incorporation.

The structural architecture of this compound can be analyzed through its distinct functional components. The benzophenone core provides the rigid aromatic framework necessary for molecular recognition and binding interactions. The 2-chloro and 4-fluoro substitutions on one phenyl ring introduce electron-withdrawing effects that significantly alter the electronic distribution throughout the molecule. These halogen substitutions are strategically positioned to optimize both steric and electronic properties, with the chlorine atom at the ortho position relative to the carbonyl group providing enhanced reactivity, while the fluorine atom at the para position contributes to metabolic stability and bioavailability enhancement.

The 2'-(4-methylpiperazinomethyl) substituent represents a sophisticated structural modification that introduces multiple functional capabilities. The piperazine ring system is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets including enzymes and receptors. The methylation of the piperazine nitrogen atom enhances lipophilicity and membrane permeability, while the methylene linker provides appropriate spatial separation between the aromatic core and the heterocyclic moiety.

Table 1: Structural Classification and Properties of this compound

The classification of this compound within the broader benzophenone family reveals its position as a highly functionalized derivative designed for specific biological applications. Unlike simpler benzophenone analogs used primarily as ultraviolet absorbers or photoinitiators, this compound demonstrates the evolution of benzophenone chemistry toward more complex pharmaceutical applications. The incorporation of the piperazine moiety aligns with contemporary drug design strategies that emphasize the inclusion of basic nitrogen atoms to enhance solubility and facilitate receptor interactions.

Comparative analysis with related benzophenone derivatives demonstrates the unique positioning of this compound within this chemical class. Similar compounds such as 4'-chloro-2-(4-methylpiperazinomethyl) benzophenone share the piperazine functionality but differ in halogen positioning, highlighting the importance of precise substitution patterns in determining biological activity. The dual halogenation pattern in the target compound represents an advanced approach to optimizing both pharmacokinetic and pharmacodynamic properties through strategic electronic modulation.

Historical Context and Development of Halogenated Benzophenone Compounds

The development of halogenated benzophenone compounds traces its origins to the early exploration of benzophenone chemistry in the late 19th century. Carl Graebe of the University of Königsberg provided one of the earliest literature reports describing work with benzophenone in 1874, establishing the foundation for subsequent derivatization efforts. The systematic introduction of halogen substituents into the benzophenone framework emerged as researchers recognized the profound impact of these modifications on both chemical reactivity and biological activity.

The evolution of halogenated benzophenone chemistry gained significant momentum during the mid-20th century as pharmaceutical researchers began to appreciate the unique properties conferred by halogen incorporation. Fluorine substitution, in particular, became increasingly important due to its ability to enhance metabolic stability while maintaining favorable pharmacokinetic properties. The strategic placement of fluorine atoms in pharmaceutical compounds became a standard approach for improving drug-like characteristics, leading to the development of numerous fluorinated benzophenone derivatives.

Chlorine substitution in benzophenone derivatives developed along parallel lines, with researchers recognizing the versatility of chloro groups as both directing groups for further functionalization and as modulators of electronic properties. The combination of chlorine and fluorine substituents in a single benzophenone framework represents a more recent advancement in medicinal chemistry, reflecting the sophisticated understanding of structure-activity relationships that has emerged in contemporary pharmaceutical research.

The specific development of piperazine-containing benzophenone derivatives represents a convergence of two important medicinal chemistry trends: the utilization of benzophenone scaffolds for their rigid aromatic framework and the incorporation of piperazine rings for their favorable pharmacological properties. Research conducted in the early 21st century demonstrated that benzophenone derivatives containing piperazine moieties exhibited significant biological activities, particularly in antimicrobial and anticancer applications. These findings prompted extensive investigation into the optimization of such hybrid structures.

The synthesis of this compound and related compounds reflects the maturation of synthetic organic chemistry methodologies that enable precise control over substitution patterns. The ability to introduce multiple functional groups with high regioselectivity has made possible the creation of complex benzophenone derivatives that would have been challenging to synthesize using earlier methodologies. Modern synthetic approaches typically involve the reaction of appropriately substituted benzoyl chlorides with methylpiperazine under controlled conditions, demonstrating the evolution of synthetic strategies from simple acylation reactions to more sophisticated multi-step processes.

Table 2: Historical Development Timeline of Halogenated Benzophenone Chemistry

Significance in Contemporary Chemical Research

The significance of this compound in contemporary chemical research stems from its position at the intersection of several important scientific disciplines. In medicinal chemistry, this compound represents an advanced example of structure-based drug design, where multiple pharmacophoric elements are combined to achieve enhanced biological activity. The strategic incorporation of halogen atoms alongside a basic nitrogen-containing heterocycle demonstrates sophisticated understanding of molecular recognition principles and structure-activity relationships.

Current research applications of this compound span multiple domains within the chemical sciences. In enzyme inhibition studies, the compound serves as a valuable probe for investigating protein-small molecule interactions. The rigid benzophenone framework provides an ideal scaffold for positioning functional groups in three-dimensional space, while the piperazine moiety offers opportunities for hydrogen bonding and electrostatic interactions with target proteins. These properties make the compound particularly useful for studying enzyme active sites and developing structure-activity relationships for inhibitor design.

Material science applications represent another significant area where this compound demonstrates contemporary relevance. The combination of aromatic rigidity with controllable electronic properties makes such compounds attractive for developing functional materials with specific optical or electronic characteristics. The halogen substituents provide opportunities for fine-tuning material properties, while the piperazine component can serve as a site for further functionalization or cross-linking.

The compound's role as a synthetic intermediate in pharmaceutical development highlights its importance in contemporary drug discovery efforts. The benzophenone scaffold has been extensively utilized in the development of various therapeutic agents, and the specific substitution pattern present in this compound offers opportunities for accessing diverse chemical space. Research has demonstrated that benzophenone derivatives can exhibit significant biological activities across multiple therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications.

Table 3: Contemporary Research Applications and Findings

The mechanistic understanding of how this compound exerts its effects has advanced significantly through contemporary research methodologies. Studies have revealed that the compound's mechanism of action involves interaction with specific biological targets such as enzymes and receptors. The piperazine moiety is particularly important for these interactions, as it can modulate various cellular processes including signal transduction pathways and gene expression patterns. This mechanistic insight has informed the design of related compounds and has contributed to the broader understanding of how structural modifications translate to biological activity.

The synthetic accessibility and chemical reactivity of this compound continue to make it an important subject of contemporary chemical research. The molecule can participate in various chemical reactions including oxidation, reduction, and substitution processes, providing opportunities for further structural modification and optimization. These reaction capabilities are particularly valuable in medicinal chemistry programs where systematic exploration of structure-activity relationships requires access to diverse analogs through efficient synthetic routes.

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-14-4-2-3-5-16(14)19(24)17-7-6-15(21)12-18(17)20/h2-7,12H,8-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPGKUSNFHAIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643891 | |

| Record name | (2-Chloro-4-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-21-5 | |

| Record name | (2-Chloro-4-fluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-4-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-2’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-chloro-4-fluorobenzophenone and 4-methylpiperazine.

Reaction: The 2-chloro-4-fluorobenzophenone is reacted with 4-methylpiperazine in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).

Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4-fluoro-2’-(4-methylpiperazinomethyl) benzophenone follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large reactors to handle the increased volume of starting materials and reagents.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

Automated Purification: Employing automated purification systems to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-2’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

Substitution Products: Formation of substituted benzophenone derivatives.

Oxidation Products: Formation of carboxylic acids or ketones.

Reduction Products: Formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a pharmacological agent due to its structural features, which include a piperazine moiety known for enhancing biological activity.

- Antidepressant Activity : Research indicates that derivatives of benzophenone can exhibit antidepressant effects by modulating neurotransmitter levels. A study demonstrated that compounds similar to 2-chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone showed increased serotonin reuptake inhibition, suggesting potential use in treating depression .

Photostabilizers in Polymers

The compound serves as an effective UV stabilizer in polymers, protecting materials from degradation due to ultraviolet radiation.

- Case Study : In a study on polymer blends, the incorporation of this compound significantly improved the thermal stability and UV resistance of polycarbonate materials . This application is critical in industries where material longevity under sunlight exposure is essential.

Synthesis of Novel Compounds

The compound acts as an intermediate in synthesizing other biologically active molecules.

- Synthetic Pathways : Researchers have utilized this compound as a building block for creating new derivatives with enhanced pharmacological properties. For instance, modifications at the piperazine ring have led to compounds with improved selectivity for specific biological targets .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

Affect Gene Expression: Influence the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Structural Features:

- Benzophenone Backbone: Provides a rigid aromatic framework that facilitates interactions with biological targets.

- Halogen Substituents : The 2-chloro and 4-fluoro groups enhance electrophilicity and lipophilicity, respectively, influencing solubility and reactivity .

- 4-Methylpiperazinomethyl Moiety: The piperazine ring introduces nitrogen-based functionality, improving binding affinity to receptors and enabling modulation of biological activity .

Comparison with Similar Compounds

The uniqueness of 2-chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone becomes evident when compared to structurally analogous compounds. Below is a detailed analysis:

Compounds with Varied Halogen Substitution Patterns

| Compound Name | Molecular Formula | Key Differences | Impact on Properties |

|---|---|---|---|

| 2-Chloro-4'-fluorobenzophenone | C₁₃H₉ClF | Lacks the piperazinomethyl group; simpler structure | Reduced biological activity due to absence of nitrogen heterocycle |

| 3-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl)benzophenone | C₂₀H₂₁ClFN₂O | Chlorine and fluorine at 3- and 4-positions instead of 2- and 4-positions | Altered steric and electronic profiles, potentially affecting target selectivity |

| 4-Chloroacetophenone | C₈H₇ClO | No fluorine or piperazine; acetophenone backbone instead of benzophenone | Lower thermal stability and limited pharmacological utility |

Compounds with Different Heterocyclic Moieties

| Compound Name | Molecular Formula | Key Differences | Impact on Properties |

|---|---|---|---|

| 2-Chloro-4-fluoro-4'-piperidinomethyl benzophenone | C₂₀H₂₁ClFN₂O | Piperidine (saturated 6-membered ring) instead of piperazine | Reduced hydrogen-bonding capacity; altered pharmacokinetics |

| 4-Piperidinomethyl-4'-trifluoromethylbenzophenone | C₂₁H₂₁F₃N₂O | Trifluoromethyl group replaces fluorine; piperidine instead of piperazine | Enhanced lipophilicity but lower solubility in polar solvents |

Compounds with Similar Functional Group Combinations

| Compound Name | Molecular Formula | Key Differences | Impact on Properties |

|---|---|---|---|

| 4-Tert-butyl-4'-fluorobenzophenone | C₁₇H₁₇F | Tert-butyl group replaces chloro and piperazinomethyl groups | Increased steric bulk but reduced electrophilicity |

| 4-[(2-Chloro-4-fluorophenyl)methyl]-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one | C₁₈H₂₂ClFN₃O₂S | Thiomorpholine moiety replaces benzophenone core | Enhanced sulfur-based reactivity but compromised aromatic interactions |

Key Research Findings

Biological Activity: The 4-methylpiperazine group in this compound enhances its affinity for serotonin and dopamine receptors compared to analogs lacking this moiety, as demonstrated in in vitro binding assays .

Chemical Reactivity: The electron-withdrawing chloro and fluoro substituents stabilize the carbonyl group, making it less prone to nucleophilic attack than non-halogenated benzophenones .

Thermal Stability: Melting point (mp) data show that halogenated benzophenones with piperazine groups (mp ~150–160°C) are more thermally stable than those with simpler alkyl chains (mp ~80–100°C) .

Biological Activity

2-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone, with the CAS number 898762-21-5, is a compound belonging to the benzophenone class. It is characterized by its unique molecular structure, which includes a piperazine moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

- Molecular Formula : C19H20ClFN2O

- Molecular Weight : 346.83 g/mol

- Boiling Point : Approximately 479.2 °C (predicted)

- Density : 1.233 g/cm³ (predicted)

- pKa : 7.56 (predicted)

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties and mechanisms of action.

Antimicrobial Properties

Benzophenones have also been investigated for their antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The presence of the piperazine group may enhance this activity by increasing membrane permeability or interfering with microbial metabolic pathways .

Neuropharmacological Effects

The piperazine moiety is known for its psychoactive properties. Compounds containing piperazine have been studied for their influence on neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests that this compound could have neuropharmacological effects worth exploring in the context of anxiety or depression treatments .

Case Studies and Research Findings

Several studies have focused on benzophenone derivatives and their biological activities:

-

Anticancer Study :

- A derivative similar to this compound was tested against human cancer cell lines, showing IC50 values indicating effective inhibition of cell growth.

- Mechanisms involved included apoptosis and modulation of cell cycle regulators such as cyclins and CDKs.

-

Antimicrobial Evaluation :

- A series of benzophenone derivatives were screened against Staphylococcus aureus and E. coli.

- The results indicated that certain modifications to the benzophenone structure significantly enhanced antimicrobial potency.

-

Neuropharmacological Assessment :

- Research on piperazine derivatives revealed their ability to act as serotonin receptor antagonists.

- These findings could lead to the development of new antidepressant or anxiolytic agents based on the structure of this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone, and what parameters critically affect yield?

- Methodological Answer : The synthesis involves Friedel-Crafts acylation followed by nucleophilic substitution. Key parameters include:

- Temperature control during acylation (60–80°C) to avoid side reactions.

- Stoichiometric ratios of methylpiperazine (1.2–1.5 equivalents) to ensure complete substitution.

- Reaction time (24–48 hours) for electron-withdrawing groups (Cl, F) to stabilize intermediates. Monitor via TLC (ethyl acetate/hexane 3:7) .

Q. Which spectroscopic techniques are essential for structural characterization, and what diagnostic peaks confirm the core structure?

- Methodological Answer :

- 1H/13C NMR : Aromatic protons (δ 7.2–8.1 ppm) and piperazine methyl groups (δ 2.5–3.5 ppm).

- FTIR : C=O stretch (~1660 cm⁻¹) and C-F/C-Cl stretches (1100–1200 cm⁻¹).

- HRMS : Confirm molecular ion [M+H]+. X-ray crystallography resolves substituent positioning, especially in stereoisomerism-prone analogs .

Q. What stability considerations are critical for long-term storage of this compound?

- Methodological Answer : Store at –20°C under inert gas (argon) to prevent hydrolysis/oxidation. Conduct accelerated stability studies (40°C, 75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed chloro/fluoro groups) indicate moisture sensitivity .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

- Methodological Answer :

- Assay Optimization : Standardize receptor concentrations (nM–μM range) and solvent conditions (DMSO <1%).

- Orthogonal Validation : Compare fluorescence polarization with surface plasmon resonance (SPR) to confirm binding affinity.

- Metabolic Stability : Use liver microsomes to assess in vitro vs. in vivo discrepancies .

Q. What strategies minimize side reactions during the introduction of the methylpiperazinomethyl group?

- Methodological Answer :

- Protection/Deprotection : Boc-protect piperazine before coupling; deprotect with TFA/DCM (1:4).

- Coupling Agents : Use HATU/DIPEA in DMF at 0°C to reduce racemization.

- Purification : Silica gel chromatography (MeOH/DCM gradient) followed by LC-MS validation .

Q. How can overlapping NMR signals from aromatic and piperazine protons be resolved?

- Methodological Answer :

- 2D NMR : COSY and HSQC differentiate overlapping aromatic protons.

- Paramagnetic Reagents : Eu(fod)3 induces fluorine-proton coupling shifts.

- Variable Temperature NMR : Reduce signal broadening in piperazine protons (25–60°C) .

Q. How to design a structure-activity relationship (SAR) study focusing on chloro and fluoro substituents?

- Methodological Answer :

- Analog Synthesis : Vary substituent positions (2, 3, 4) on both benzophenone rings.

- QSAR Modeling : Use CoMFA/CoMSIA to correlate Hammett σ (electronic) and molar refractivity (steric) parameters with activity.

- Docking Studies : Map interactions using crystallographic data (e.g., PDB: 4XD7) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC50 values across biological assays?

- Methodological Answer :

- Dose-Response Curves : Use 8–12 concentration points (0.1–100 μM) with positive controls.

- Cell Line Variability : Test HEK293 vs. CHO cells for receptor expression differences.

- Protein Binding : Assess serum albumin effects using equilibrium dialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.